Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate

Description

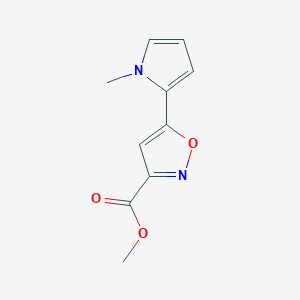

Chemical Structure: Methyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate (CAS 1375064-53-1) is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a 1-methylpyrrole group and at position 3 with a methyl ester. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol .

Properties

IUPAC Name |

methyl 5-(1-methylpyrrol-2-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-12-5-3-4-8(12)9-6-7(11-15-9)10(13)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTQMCIMLRRIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=CC(=NO2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate involves several steps. One common method includes the reaction of 1-methyl-2-pyrrolecarboxylic acid with hydroxylamine hydrochloride to form the corresponding isoxazole derivative. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization:

-

Reaction conditions : Aqueous KOH or NaOH at room temperature or mild heating .

-

Example :

Hydrolysis preserves the isoxazole and pyrrole rings while converting the ester to a carboxylic acid, enabling subsequent coupling or salt formation .

1,3-Dipolar Cycloaddition Reactions

The isoxazole ring participates in 1,3-dipolar cycloaddition reactions with alkynes or nitrile oxides under metal-free conditions, forming fused heterocycles:

-

Reagents : Nitrile oxides or acetylenes in ethanol or acetonitrile .

-

Product : Isoxazole-linked conjugates (e.g., glyco-conjugates when reacted with glycosyl olefins) .

Table 1 : Representative cycloaddition reactions

| Dipolarophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenylacetylene | EtOH, 80°C, 8–10 h | Bicyclic isoxazole derivative | 65–75 |

| Nitrile oxide | MeCN, rt, 6 h | Isoxazolo-pyrrole hybrid | 70–80 |

Reductive Ring-Opening of the Isoxazole

Under reductive conditions, the isoxazole ring undergoes cleavage to form enamine intermediates, which can cyclize into pyridones or other heterocycles:

Substitution Reactions on the Pyrrole Ring

The 1-methylpyrrole substituent can undergo electrophilic substitution (e.g., halogenation or sulfonation) at the α-positions:

-

Halogenation : N-Bromosuccinimide (NBS) in CCl₄ at 0°C.

-

Sulfonation : SO₃ in acetic anhydride.

Table 2 : Substitution reactions on the pyrrole moiety

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NBS | CCl₄, 0°C | 4-Bromo-1-methylpyrrole derivative | α-position |

| SO₃/H₂SO₄ | Ac₂O, 50°C | 3-Sulfo-1-methylpyrrole derivative | β-position |

Oxidation and Reduction Reactions

-

Oxidation : The pyrrole ring oxidizes to maleimide derivatives using KMnO₄ in acidic conditions.

-

Reduction : The isoxazole ring reduces to β-enaminones with NaBH₄ in methanol .

Key Challenges and Considerations

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate has been explored for its potential as a therapeutic agent. Its structural features make it a candidate for developing new drugs, particularly in the following areas:

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrole, including those containing isoxazole moieties, exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). In one study, a pyrrole derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.125 μg/mL against MRSA, outperforming standard antibiotics such as vancomycin .

| Compound | MIC (μg/mL) | Bacteria Targeted |

|---|---|---|

| Pyrrole Derivative A | 0.125 | MRSA |

| Vancomycin | 0.5 | MRSA |

| Control (Ciprofloxacin) | 2 | E. coli |

Antitumor Activity

Research has shown that isoxazole derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies, which are crucial for producing this compound in research laboratories.

Metal-Free Synthesis

A review highlighted metal-free synthetic routes to isoxazoles, emphasizing the environmental benefits of these methods. This compound can be synthesized using simple organic reactions without the need for toxic metals .

Material Science Applications

The unique properties of this compound also extend to material science.

Polymer Chemistry

This compound can serve as a building block for synthesizing novel polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been studied to enhance material performance in various applications, including coatings and composites .

Case Study: Antibacterial Properties

A study conducted on a series of pyrrole-containing compounds showed that introducing isoxazole rings significantly improved antibacterial efficacy against Gram-positive bacteria compared to their non-isoxazole counterparts . The structure-activity relationship (SAR) analysis indicated that modifications at the nitrogen position of the pyrrole ring could further enhance activity.

Case Study: Antitumor Activity

In another study focusing on cancer therapeutics, this compound was tested against several cancer cell lines, including breast and prostate cancers. Results demonstrated dose-dependent cytotoxicity, suggesting potential pathways for drug development targeting specific oncogenic pathways .

Mechanism of Action

The mechanism of action of Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties :

- Boiling Point: Not reported.

- Hazard Profile : Classified with signal word "Warning" (H302: harmful if swallowed) .

Comparison with Structural Analogs

Ethyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate (CAS 371157-14-1)

Structural Difference : Ethyl ester substituent instead of methyl.

Impact :

Methyl 5-(Furan-2-yl)isoxazole-3-carboxylate (CAS 33545-41-4)

Structural Difference : Furan-2-yl replaces 1-methylpyrrole.

Impact :

- Electronic Effects : Furan’s oxygen atom introduces electron-withdrawing properties, reducing electron density on the isoxazole ring compared to pyrrole’s electron-rich nitrogen .

- Solubility: Higher polarity due to furan’s oxygen may improve aqueous solubility (C₉H₇NO₄, MW 193.13 g/mol) .

- Biological Activity : Furan-containing analogs are common in antimicrobial agents, suggesting divergent applications vs. pyrrole derivatives .

2-Bromophenyl 5-(2-Methylthiazol-4-yl)isoxazole-3-carboxylate

Structural Difference : Thiazole and bromophenyl substituents.

Impact :

Methyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate

Structural Difference : 3,4-Dimethoxyphenyl substituent.

Impact :

- Electron Donation : Methoxy groups increase electron density on the aryl ring, altering redox properties and interaction with aromatic receptors (e.g., serotonin or dopamine receptors) .

- Bioavailability : Higher molecular weight (~250 g/mol) and logP may limit CNS penetration but enhance binding to peripheral targets .

Research Implications

- Medicinal Chemistry : The 1-methylpyrrole group in the target compound may favor interactions with nitrogen-seeking binding pockets (e.g., ATP-binding sites), while furan or thiazole analogs could target sulfur-dependent enzymes .

- Safety : Methyl and ethyl esters share similar hazards (e.g., H302), but bulky substituents (e.g., bromophenyl) may introduce additional toxicity risks .

- Synthetic Routes : General procedures (e.g., coupling of carboxylic acids with alcohols) apply across analogs, with substituent-specific optimization required for yield and purity .

Biological Activity

Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate (CAS: 1375064-53-1) is a compound of significant interest due to its potential biological activities. This article explores its chemical structure, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 206.198 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1375064-53-1 |

The compound features an isoxazole ring, a methyl ester group, and a substituted pyrrole ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate various biochemical pathways through these interactions. Advanced techniques such as molecular docking and biochemical assays are commonly employed to elucidate these mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of isoxazole derivatives, including this compound. For instance, related compounds have demonstrated significant activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their effectiveness compared to standard antibiotics .

Anticancer Potential

Isoxazole derivatives are being investigated for their role as histone deacetylase (HDAC) inhibitors, which are promising candidates in cancer therapy. These compounds can influence epigenetic regulation and promote apoptosis in cancer cells. The specific mechanisms through which this compound exerts anticancer effects are still under investigation but may involve modulation of cell signaling pathways .

Neuroprotective Effects

Emerging research suggests that certain derivatives of isoxazoles may possess neuroprotective properties. These effects are thought to stem from their ability to inhibit inflammatory pathways and protect neuronal cells from oxidative stress. This potential makes them candidates for further studies in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of isoxazole derivatives:

- Antimicrobial Efficacy : A study evaluated the effectiveness of various isoxazole derivatives against biofilm-forming pathogens. This compound was included among the tested compounds, showing promising results against Staphylococcus aureus with an MIC comparable to leading antibiotics .

- Cancer Research : Isoxazole derivatives were tested for HDAC inhibition in various cancer cell lines. The results indicated that some derivatives could significantly reduce cell viability in a dose-dependent manner, suggesting a potential therapeutic application for this compound in oncology .

Q & A

Basic Research Question

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., m/z 339.3 for a methoxy-substituted analog) .

- NMR Spectroscopy: Assign peaks using ¹H/¹³C DEPT or 2D experiments (e.g., COSY, HSQC) to verify substituent positions. For example, pyrrole protons typically resonate at δ 6.5–7.0 ppm, while isoxazole C=O appears near δ 160–165 ppm .

- X-ray Diffraction: Resolve stereochemistry and packing interactions. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts .

How can researchers resolve contradictions in reported biological activities of isoxazole-pyrrole hybrids?

Advanced Research Question

Discrepancies in biological activity (e.g., antiviral vs. antibacterial) may arise from:

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring enhance antibacterial activity, while methoxy groups favor anti-inflammatory properties .

- Assay Conditions: Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or concentration thresholds. For instance, ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate showed IC₅₀ = 5 µM in kinase inhibition assays but required >20 µM for cytotoxicity .

- Metabolic Stability: Isoxazole esters are prone to hydrolysis; stability studies (e.g., HPLC monitoring under physiological pH) can clarify bioactivity duration .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Contaminated clothing must be removed and washed before reuse .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- Decomposition Products: Thermal degradation may release CO, NOₓ, or HCl; ensure gas scrubbers are installed .

- Spill Management: Absorb leaks with inert material (e.g., vermiculite) and dispose via licensed waste services .

How can computational methods complement experimental data in studying structure-activity relationships (SAR)?

Advanced Research Question

- Docking Studies: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., MAPK for antitumor activity). For example, methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate showed strong interactions with MAPK’s ATP-binding pocket .

- QSAR Modeling: Correlate substituent descriptors (e.g., Hammett σ, logP) with bioactivity. A study on pyrazolo[1,5-a]pyridines revealed that lipophilicity (clogP > 2.5) enhances membrane permeability .

- MD Simulations: Assess conformational stability under physiological conditions (e.g., 310 K, 1 atm) to prioritize stable analogs .

What strategies improve the stability of this compound under varying storage conditions?

Advanced Research Question

- Temperature Control: Store at –20°C in anhydrous DMSO to prevent hydrolysis. Lyophilized powders remain stable for >3 years .

- Light Sensitivity: Protect from UV exposure using amber glass vials, as isoxazole rings are prone to photodegradation.

- Moisture Prevention: Use desiccants (e.g., silica gel) in storage containers. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.